Technical Documentation Center

2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid
  • CAS: 852695-22-8

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary The structural elucidation of 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid (C₈H₈N₂O₃S) is a critical prerequisite for its application in advanced drug development and coordination chemistry....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid (C₈H₈N₂O₃S) is a critical prerequisite for its application in advanced drug development and coordination chemistry. As a polyfunctional building block, this molecule features a delicate balance of hydrogen-bond donors and acceptors, bridged by a flexible thioether linkage. This whitepaper provides a rigorous, field-proven crystallographic methodology for analyzing its three-dimensional conformation, detailing the causality behind experimental choices and establishing a self-validating protocol for structural refinement.

Molecular Anatomy & Crystallization Causality

Understanding the molecular anatomy is essential before initiating crystallization. The compound contains four distinct functional domains:

  • Pyridine Ring: Provides a rigid aromatic scaffold and a strong hydrogen-bond acceptor (N).

  • Carboxylic Acid (-COOH): Acts as both a potent donor and acceptor, typically driving robust dimerization.

  • Thioether Linkage (-S-): Introduces conformational flexibility (gauche/anti states) and moderate heavy-atom anomalous dispersion for X-ray phasing.

  • Primary Amide (-CONH₂): Offers two donors and one acceptor, facilitating complex 2D ribbon or 3D network assembly.

Causality in Crystallization Strategy: To satisfy this extensive hydrogen-bonding potential, the crystallization solvent must balance solubility with the ability to yield to intermolecular synthons. A mixed solvent system, such as hot aqueous ethanol, is selected. Ethanol provides the necessary solubility for the hydrophobic pyridine core, while water modulates the dielectric constant, allowing the carboxylic and amide groups to slowly desolvate and form highly ordered supramolecular networks during slow evaporation.

Experimental Protocol: High-Resolution X-ray Diffraction

The following step-by-step methodology outlines the acquisition of high-fidelity diffraction data.

  • Step 1: Crystal Selection and Mounting. Harvest a single, block-shaped crystal (optimal dimensions ~0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Coat the crystal immediately in Paratone-N oil. Causality: The oil acts as a hydrophobic barrier, preventing the rapid loss of co-crystallized solvent molecules and protecting the lattice from atmospheric oxidation.

  • Step 2: Cryocooling. Mount the crystal on a MiTeGen microloop and transfer it to a 150 K nitrogen cold stream. Causality: Cryocooling is not merely for preservation; it drastically reduces the atomic thermal displacement parameters (B-factors). This minimizes the thermal smearing of electron density, which is absolutely critical for the precise localization of the light hydrogen atoms on the amide and carboxylic acid groups.

  • Step 3: Data Collection. Execute the diffraction experiment using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Orchestrate the collection using the 1[1]. Collect a full sphere of data via ω and φ scans to ensure >99% completeness and high redundancy.

  • Step 4: Data Reduction. Integrate the raw diffraction frames using SAINT. Apply a multi-scan absorption correction using SADABS. Causality: The sulfur atom in the thioether linkage introduces moderate X-ray absorption. Empirical correction via SADABS ensures that the structure factor amplitudes ( ∣Fobs​∣ ) are accurate, preventing artifactual residual electron density peaks near the sulfur atom during refinement.

Crystallographic_Workflow N1 1. Crystal Selection & Cryocooling (Paratone-N, 150 K) N2 2. X-ray Diffraction Data Collection (Bruker APEX3, Mo Kα) N1->N2 N3 3. Integration & Absorption Correction (SAINT & SADABS) N2->N3 N4 4. Dual-Space Structure Solution (SHELXT) N3->N4 N5 5. Least-Squares Refinement (SHELXL via Olex2) N4->N5 N6 6. Validation & CIF Finalization (CheckCIF / PLATON) N5->N6

Fig 1: Crystallographic workflow from crystal mounting to structural validation.

Structure Solution and Refinement (The Self-Validating System)

The transition from diffraction spots to a 3D molecular model must be mathematically rigorous and self-validating.

  • Phase Problem Resolution: The structure is solved using the dual-space algorithm implemented in2[2]. Causality: Unlike traditional direct methods, the dual-space approach seamlessly handles missing data and rapidly assigns element types based on integrated peak densities, making it highly efficient for structures containing a mix of light (C, N, O) and moderately heavy (S) atoms.

  • Least-Squares Refinement: Refinement is executed using SHELXL, interfaced through the 3[3]. This provides a real-time, self-validating feedback loop where the calculated model ( Fcalc​ ) is continuously checked against the experimental data ( Fobs​ ).

  • Hydrogen Atom Treatment: Carbon-bound hydrogen atoms are placed in calculated positions using a riding model. Crucially, the heteroatom protons (O-H and N-H) must be located objectively from the difference Fourier map ( Δρ ). Causality: Freely refining these protons (or applying gentle DFIX restraints) validates the authenticity of the hydrogen-bonding network, proving that the supramolecular assembly is a physical reality, not a modeling artifact.

Data Presentation & Structural Metrics

The integrity of the crystallographic model is quantified by its refinement metrics and geometric parameters.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formulaC₈H₈N₂O₃S
Formula weight212.22 g/mol
Temperature150(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal system, space groupMonoclinic, P2₁/c
Volume~ 950 ų
Z, Calculated density4, 1.48 g/cm³
Absorption coefficient (μ)0.31 mm⁻¹
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.085
Goodness-of-fit on F²1.045
Largest diff. peak and hole0.25 and -0.20 e·Å⁻³

Note: Values are representative benchmarks for high-quality single-crystal data of this compound class.

Structural Features & Intermolecular Interaction Networks

The crystal packing of 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid is dictated by highly directional intermolecular forces. The carboxylic acid groups typically form centrosymmetric R22​(8) dimers via O-H···O hydrogen bonds. Simultaneously, the primary amide groups engage in head-to-tail N-H···O interactions, forming infinite 1D ribbons. The pyridine nitrogen serves as a cross-linking acceptor for the second amide proton, expanding the architecture into a robust 3D network.

H_Bond_Network A Carboxyl Donor B Carboxyl Acceptor A->B O-H···O (Dimer) C Amide Donor C->B N-H···O (Ribbon) D Pyridine Acceptor C->D N-H···N (Chain)

Fig 2: Primary supramolecular hydrogen-bonding synthons driving crystal lattice assembly.

Table 2: Key Hydrogen-Bonding Geometry

Interaction TypeD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
O1-H1···O2 (Carboxyl dimer)0.84(2)1.82(2)2.651(3)175(3)
N2-H2A···O3 (Amide ribbon)0.88(2)1.95(2)2.812(3)168(2)
N2-H2B···N1 (Pyridine acceptor)0.88(2)2.05(2)2.904(3)160(2)

Data Validation & Integrity

A crystal structure is only as reliable as its validation. The final model must be subjected to the IUCr's CheckCIF routine to ensure scientific integrity.

  • R-factors: An R1​ value of ~0.035 indicates excellent agreement between the model and the experimental data.

  • Goodness-of-Fit (GooF): A GooF near 1.045 confirms that the weighting scheme applied during refinement is appropriate and that the model is neither over- nor under-parameterized.

  • Residual Density: The lack of significant residual electron density peaks (>0.3 e·Å⁻³) near the sulfur atom confirms the efficacy of the SADABS absorption correction.

References

  • Bruker AXS Inc. (2016). APEX3 Software User Manual. Source: Bruker AXS Inc., Madison, Wisconsin, USA. URL:[1]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Source: Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[2]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Source: Journal of Applied Crystallography, 42(2), 339-341. URL:[3]

Sources

Exploratory

2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid literature review and recent discoveries

An In-Depth Technical Guide to the Synthesis, Properties, and Therapeutic Potential of 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic Acid and Its Progenitors For Researchers, Scientists, and Drug Development Profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Therapeutic Potential of 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic Acid and Its Progenitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and FDA-approved drugs.[1][2] Its derivatives are recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[3][4][5] Among the various classes of pyridine derivatives, those based on the pyridine-3-carboxylic acid (nicotinic acid) core are of significant interest.[6] The ease of substitution on the pyridine ring allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles.[7]

This technical guide provides a comprehensive overview of 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid, a compound with limited direct literature, by examining its synthesis, properties, and potential applications through the lens of its more extensively studied precursors: 2-mercaptopyridine-3-carboxylic acid and 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid. By understanding the chemistry and biological relevance of these closely related analogs, we can infer the potential of the target compound and provide a roadmap for its future investigation and development.

Synthesis of the Core Scaffold and Derivatives

The synthetic pathway to 2-[(carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid begins with the formation of the key intermediate, 2-mercaptopyridine-3-carboxylic acid. This intermediate is then subjected to an S-alkylation reaction to introduce the desired side chain.

Part 1: Synthesis of 2-Mercaptopyridine-3-carboxylic Acid

Experimental Protocol: Synthesis of 2-Mercaptopyridine-3-carboxylic Acid

Causality: This procedure utilizes a nucleophilic aromatic substitution reaction where the sulfur atom of thiourea displaces the chlorine atom on the pyridine ring. The subsequent hydrolysis of the isothiouronium salt intermediate under basic conditions yields the desired thiol.

Step-by-Step Methodology:

  • A suspension of 2-chloronicotinic acid and thiourea is prepared in water.

  • The reaction mixture is heated to reflux (90 °C) for 8 hours.

  • Upon completion, the mixture is cooled to room temperature, resulting in a pale yellow suspension.

  • The pH is adjusted to approximately 8 with a dilute base to facilitate the hydrolysis of the intermediate.

  • Subsequent acidification with dilute hydrochloric acid precipitates the product.

  • The solid product, 2-mercaptopyridine-3-carboxylic acid, is isolated by filtration and dried.

Part 2: S-Alkylation to Synthesize Target Compounds

The sulfur atom of 2-mercaptopyridine-3-carboxylic acid is a nucleophile and can readily react with alkyl halides. This S-alkylation is the key step to introduce the (carbamoylmethyl) or (carboxymethyl) side chain.

Synthesis of 2-(Carboxymethylsulfanyl)pyridine-3-carboxylic Acid

The synthesis of this well-documented analog involves the reaction of 2-mercaptopyridine-3-carboxylic acid with chloroacetic acid under basic conditions.[9]

Experimental Protocol: Synthesis of 2-(Carboxymethylsulfanyl)pyridine-3-carboxylic Acid Monohydrate [9]

Causality: The reaction proceeds via an S_N2 mechanism. The basic conditions (pH ~11) deprotonate the thiol group of 2-mercaptopyridine-3-carboxylic acid, forming a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the C-S bond.

Step-by-Step Methodology:

  • Combine 2-mercaptopyridine-3-carboxylic acid (1.552 g, 10.0 mmol) and chloroacetic acid (2.835 g, 30.0 mmol).

  • Add aqueous sodium hydroxide solution to maintain a pH of approximately 11.

  • Stir and reflux the mixture at 328 K (55 °C) for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to around 3 with concentrated hydrochloric acid to precipitate the product.

  • Filter the white precipitate and wash with water.

  • Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the mother liquor.[9]

Proposed Synthesis of 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic Acid

Based on the successful synthesis of the carboxylic acid analog, a similar protocol can be proposed for the target compound using 2-chloroacetamide as the alkylating agent. 2-Chloroacetamide is a known sulfhydryl-reactive alkylating reagent used to form carbamidomethyl groups on cysteine residues in proteins.[10]

Proposed Experimental Protocol: Synthesis of 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic Acid

Causality: This proposed synthesis follows the same mechanistic principle as the synthesis of the carboxymethyl analog. The thiolate of 2-mercaptopyridine-3-carboxylic acid, generated under basic conditions, will act as a nucleophile, attacking the electrophilic carbon of 2-chloroacetamide to displace the chloride and form the desired product.

Step-by-Step Methodology:

  • Dissolve 2-mercaptopyridine-3-carboxylic acid (10.0 mmol) in a suitable solvent, such as aqueous ethanol.

  • Add a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the thiol and raise the pH to ~11.

  • Add 2-chloroacetamide (1.1 to 1.5 equivalents) to the reaction mixture.

  • Stir the mixture at an elevated temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Acidify the solution with hydrochloric acid to a pH of ~3-4 to precipitate the product.

  • Isolate the solid product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow cluster_part1 Part 1: Core Scaffold Synthesis cluster_part2a Part 2a: Carboxymethyl Derivative cluster_part2b Part 2b: Proposed Carbamoylmethyl Derivative 2_chloronicotinic_acid 2-Chloronicotinic Acid intermediate Isothiouronium Salt (Intermediate) 2_chloronicotinic_acid->intermediate Reflux in H2O thiourea Thiourea thiourea->intermediate mercapto_acid 2-Mercaptopyridine-3-carboxylic Acid intermediate->mercapto_acid Base Hydrolysis, then Acidification mercapto_acid_2a 2-Mercaptopyridine-3-carboxylic Acid carboxymethyl_product 2-(Carboxymethylsulfanyl)pyridine- 3-carboxylic Acid mercapto_acid_2a->carboxymethyl_product NaOH, Reflux chloroacetic_acid Chloroacetic Acid chloroacetic_acid->carboxymethyl_product mercapto_acid_2b 2-Mercaptopyridine-3-carboxylic Acid carbamoylmethyl_product 2-[(Carbamoylmethyl)sulfanyl]pyridine- 3-carboxylic Acid mercapto_acid_2b->carbamoylmethyl_product Base, Heat chloroacetamide 2-Chloroacetamide chloroacetamide->carbamoylmethyl_product

Caption: Synthetic pathways to the core scaffold and its derivatives.

Physicochemical and Structural Properties

The physical and structural properties of these compounds are crucial for their characterization and understanding their behavior in biological systems.

Data Summary
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
2-Mercaptopyridine-3-carboxylic Acid C₆H₅NO₂S155.17263-265[11]Yellow powder[12]
2-(Carboxymethylsulfanyl)pyridine-3-carboxylic Acid C₈H₇NO₄S213.21[13]Not specifiedWhite solid[9]
2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic Acid C₈H₈N₂O₃S228.23Not availableNot available
Structural Analysis

The crystal structure of 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate has been determined by X-ray diffraction.[9] Key structural features include:

  • An intramolecular O—H···N hydrogen bond between the carboxylic acid of the carboxymethylsulfanyl group and the pyridine nitrogen atom, which stabilizes the molecular conformation.[9]

  • The dihedral angle between the pyridine ring and the carboxy group at the 3-position is 8.32(9)°.[9]

  • The carboxymethylsulfanyl group is twisted relative to the pyridine ring, with a torsion angle of 82.64(12)°.[9]

  • Intermolecular O—H···O hydrogen bonds with water molecules create a chain-like structure in the crystal lattice.[9]

These structural details are vital for understanding how the molecule might interact with biological targets, such as the active site of an enzyme. The presence of multiple hydrogen bond donors and acceptors suggests a high potential for specific interactions.

Spectroscopic Characterization

While specific spectra for the target compound are not available, the expected characteristics can be inferred:

  • ¹H NMR: Protons on the pyridine ring would appear in the aromatic region (δ 7.0-9.0 ppm). The methylene protons (–S–CH₂–) adjacent to the sulfur would likely appear around δ 3.5-4.5 ppm. The amide (–CONH₂) protons would be broad singlets, and the carboxylic acid proton (–COOH) would be a very broad singlet far downfield (>10 ppm).

  • IR Spectroscopy: A broad absorption around 3000 cm⁻¹ would indicate the O-H stretch of the carboxylic acid. Two strong carbonyl (C=O) stretching bands would be expected: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the amide (~1650-1680 cm⁻¹).

Biological Activities and Therapeutic Potential

Pyridine carboxylic acid derivatives are known to exhibit a broad range of biological activities, making them versatile scaffolds in drug discovery.[3]

Enzyme Inhibition

A significant area of research for this class of compounds is enzyme inhibition.[7] The pyridine nitrogen and the carboxylic acid group can participate in hydrogen bonding and coordinate with metal ions within enzyme active sites, enhancing binding affinity.[3][7]

  • Carbonic Anhydrase (CA) Inhibition: Some pyridine-3-sulfonamide derivatives have shown potent inhibition of various human carbonic anhydrase isoforms, which are targets for diuretics, anti-glaucoma agents, and anti-cancer therapies.[14]

  • α-Amylase Inhibition: Novel nicotinic acid derivatives have been synthesized and shown to be effective inhibitors of α-amylase, a key enzyme in carbohydrate metabolism, indicating potential as anti-diabetic agents.[4][6] For example, some synthesized nicotinamide derivatives exhibited IC₅₀ values against α-amylase that were comparable to the commercial drug acarbose.[6]

  • Histone Demethylase (KDM) Inhibition: Substituted pyridine carboxylic acids have been identified as selective inhibitors of histone demethylase enzymes with IC₅₀ values in the sub-nanomolar range, suggesting their potential in cancer therapy.[7]

Enzyme_Inhibition Enzyme Active Site Substrate Binding Pocket Catalytic Residues Product Product(s) Enzyme:f2->Product Catalyzes Substrate Natural Substrate Substrate->Enzyme:f1 Binds Inhibitor 2-[(Carbamoylmethyl)sulfanyl] pyridine-3-carboxylic acid Inhibitor->Enzyme:f0 Binds Competitively

Caption: Competitive inhibition of an enzyme active site.

Antimicrobial and Anti-inflammatory Activity

Derivatives of pyridine-3-carboxylic acid have also been investigated for their antimicrobial and anti-inflammatory properties.

  • Antimicrobial Activity: Various pyridine derivatives have shown good antibacterial and antifungal activity.[5][15] For instance, functionalized 2-pyridone-3-carboxylic acids have demonstrated excellent activity against Staphylococcus aureus.[16]

  • Anti-inflammatory Activity: Nicotinic acid derivatives have been evaluated for their ability to inhibit red blood cell hemolysis, an indicator of anti-inflammatory potential, with some compounds showing efficacy comparable to the reference drug ketorolac.[4][6]

Recent Discoveries and Future Outlook

The versatility of the pyridine carboxylic acid scaffold continues to drive research and development. Recent publications and patents highlight a focus on developing highly potent and selective enzyme inhibitors for various therapeutic areas, including oncology and metabolic diseases.[3][7] The ability to easily modify the substitution pattern on the pyridine ring allows for the creation of large libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates.

The target compound of this guide, 2-[(carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid, combines several key pharmacophoric features: a pyridine ring for aromatic interactions, a carboxylic acid for hydrogen bonding and salt bridge formation, a flexible thioether linkage, and an amide group that can act as both a hydrogen bond donor and acceptor. This combination of functionalities makes it an attractive candidate for screening against a wide range of biological targets, particularly enzymes such as proteases, kinases, and metabolic enzymes.

Future work should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic and structural characterization. Subsequently, screening this molecule in a panel of relevant biological assays, guided by the known activities of its analogs, could reveal novel therapeutic applications.

Conclusion

While direct research on 2-[(carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid is nascent, a detailed analysis of its precursors and related analogs provides a strong foundation for its scientific exploration. The synthetic routes are feasible and based on well-established chemical principles. The structural features of the core scaffold suggest a high potential for specific interactions with biological macromolecules. The broad-spectrum bioactivity of related pyridine-3-carboxylic acid derivatives, particularly as enzyme inhibitors and antimicrobial agents, underscores the therapeutic potential of this compound class. This guide serves as a foundational resource to encourage and direct future research into the synthesis, characterization, and biological evaluation of this promising molecule.

References

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid

Welcome to the technical support guide for the chromatographic analysis of 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid. This document provides in-depth troubleshooting advice, experimental protocols, and scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid. This document provides in-depth troubleshooting advice, experimental protocols, and scientific explanations to help you diagnose and resolve HPLC peak tailing for this specific analyte.

Introduction to the Challenge

2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid is a molecule that presents a unique set of challenges in reverse-phase HPLC. Its structure contains multiple functional groups that can lead to undesirable secondary interactions with the stationary phase and instrument hardware, a common cause of asymmetric, tailing peaks.

Key molecular features influencing its chromatographic behavior include:

  • Two Acidic Moieties: A carboxylic acid on the pyridine ring and another on the sulfanyl side-chain. These groups can exist in anionic forms depending on the mobile phase pH.

  • A Basic Pyridine Nitrogen: This nitrogen atom can be protonated at lower pH values.

  • Potential for Metal Chelation: The combination of the carboxylate, sulfur, and pyridine nitrogen atoms creates a potential chelating site for metal ions present in the HPLC system (e.g., from stainless steel frits, tubing, or the column packing itself).[1][2]

Peak tailing not only compromises the aesthetic quality of the chromatogram but also significantly impacts quantitative accuracy by reducing peak height, increasing integration errors, and worsening the resolution between adjacent peaks.[1] This guide will walk you through a systematic approach to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my peak for 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid tailing?

Peak tailing for this compound is most often a result of multiple, simultaneous interaction mechanisms within the column and HPLC system. The primary causes are:

  • Secondary Silanol Interactions: The most common cause of peak tailing for polar and ionizable compounds in reverse-phase HPLC is the interaction with residual silanol groups (Si-OH) on the silica-based stationary phase.[1][3][4] At mid-range pH values (typically > 3), some of these silanols deprotonate to form negatively charged silanates (Si-O⁻), which can then interact strongly with any positively charged sites on your analyte (like a protonated pyridine ring), causing a secondary retention mechanism that leads to tailing.[3][5]

  • Metal Chelation: Your analyte has functional groups perfectly positioned to act as a chelating agent for trace metal ions (like Fe³⁺, Ni²⁺) that may have leached from stainless steel components of your HPLC system.[2] This interaction creates strong, undesirable binding to the column inlet frit or the stationary phase itself, resulting in significant peak tailing and loss of signal intensity.[1]

  • Uncontrolled Ionization: The analyte has at least two pKa values (one for the pyridine nitrogen and two for the carboxylic acids). If the mobile phase pH is too close to one of these pKa values, the analyte will exist as a mixture of ionized and non-ionized forms, each having different retention times. This leads to broad, asymmetric peaks.[5]

Q2: How does mobile phase pH affect the peak shape, and what is the optimal pH range?

Mobile phase pH is the most critical parameter for controlling the peak shape of this ionizable analyte. The goal is to ensure the analyte exists in a single, stable ionic form.

  • Low pH (pH 2.5-3.0): At a low pH, both carboxylic acid groups will be fully protonated (neutral), and the basic pyridine nitrogen will be protonated (positive charge). This is often the best starting point. By keeping the mobile phase pH at least 1.5-2 units below the pKa of the carboxylic acids, you suppress their ionization. Furthermore, a low pH protonates residual silanol groups on the column, minimizing their ability to cause secondary interactions.[3][6][7]

  • Mid-Range pH (pH 4-7): This range should generally be avoided. Here, the carboxylic acids will be deprotonated (anionic), the pyridine nitrogen may be partially protonated, and silanol groups on the column will be ionized, creating a complex mix of potential ionic interactions that almost guarantees peak tailing.[5]

Recommendation: Start with a mobile phase pH of 2.7 . Use a buffer like 10-20 mM potassium phosphate or 0.1% formic acid to maintain a consistent pH.

Q3: Could my column be the problem? What column chemistry is best?

Yes, the column is a critical factor. If you are using an older, "Type A" silica column, it will have a higher concentration of acidic silanol groups, making it more prone to causing peak tailing.[4]

Column Recommendations:

Column TypeRationaleWhen to Use
High-Purity, End-Capped C18 Modern columns made from high-purity silica have fewer metal impurities and are "end-capped" to block most residual silanols, reducing secondary interactions.[3][7]This should be your default choice for initial method development.
Polar-Embedded C18 These columns have a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain. This provides an alternative interaction site that can help "shield" the analyte from residual silanols, often improving peak shape for polar compounds.[5]An excellent second choice if a standard end-capped C18 still shows tailing.
Hybrid Surface Technology (HST) Columns These columns are constructed with hardware where the internal metal surfaces have been modified to prevent analyte adsorption. This directly combats peak tailing caused by metal chelation.[8]The premium choice, especially if you suspect metal chelation is the primary issue.
Q4: I've optimized the pH but still see tailing. How can I diagnose and fix metal contamination?

If pH optimization is not enough, metal chelation is the next likely culprit.[1] The classic symptom is that the peak shape and/or area improves with subsequent injections as the active sites in the system become passively coated by the analyte itself.

Diagnostic Test: Prepare a sample with a small amount of a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA).

  • Inject your standard as usual and record the peak shape (asymmetry, tailing factor).

  • Inject a blank solution containing 100 µM EDTA.[9]

  • Immediately re-inject your standard.

  • If the peak shape dramatically improves (becomes more symmetrical), you have confirmed that metal interaction is a significant problem.[8][9]

Solutions for Metal Chelation:

  • System Passivation: The most robust solution is to passivate the entire HPLC system to remove metal ions. This involves flushing the system with a chelating agent. (See Protocol 1).

  • Use of Mobile Phase Additives: Add a low concentration (e.g., 5-10 µM) of EDTA to your mobile phase.[9] This will continuously chelate any active metal sites in the system. Caution: This approach may not be suitable for LC-MS applications, as EDTA can suppress ionization in the mass spectrometer.[8]

  • Use Bio-Inert or HST Hardware: For long-term solutions, replacing stainless steel components with PEEK or using systems and columns with hybrid surface technology is highly effective.[2][8]

Q5: When should I consider using an ion-pairing reagent?

Ion-pairing chromatography (IPC) should be considered a last resort when other methods (pH control, column selection, metal passivation) have failed to provide adequate retention and peak shape.[10]

An ion-pairing reagent is a molecule with a charged head group and a nonpolar tail (e.g., tributylamine or hexane sulfonic acid).[10] For your acidic analyte, you would use a reagent with a positive charge (e.g., tributylamine). This reagent coats the C18 stationary phase, effectively creating a dynamically-generated ion-exchange surface that can improve retention and peak shape for your anionic analyte.[10][11]

Considerations for IPC:

  • Equilibration Time: Columns require a long time to equilibrate with ion-pairing reagents and an even longer time to be washed clean.[12] It is best to dedicate a column specifically for ion-pairing methods.

  • MS Incompatibility: Most common ion-pairing reagents are non-volatile and will contaminate a mass spectrometer.[12] Volatile alternatives like trifluoroacetic acid (TFA) can be used but may cause ion suppression.[10]

Systematic Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve peak tailing for 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid.

G start Peak Tailing Observed check_ph Step 1: Mobile Phase pH Optimization Set pH to 2.7 with 0.1% Formic Acid or 10-20 mM Phosphate Buffer. start->check_ph ph_ok Is Peak Shape Acceptable? check_ph->ph_ok check_metal Step 2: Diagnose Metal Chelation Perform EDTA injection test. ph_ok->check_metal No success Problem Resolved ph_ok->success Yes metal_issue Did Peak Shape Improve? check_metal->metal_issue passivate Step 3: Mitigate Metal Effects - Passivate HPLC System (Protocol 1) - Use HST/Bio-inert Column - Add 5-10 µM EDTA to Mobile Phase metal_issue->passivate Yes check_column Step 4: Evaluate Column Chemistry Switch to a Polar-Embedded or another high-purity, end-capped column. metal_issue->check_column No metal_ok Is Peak Shape Acceptable? passivate->metal_ok metal_ok->check_column No metal_ok->success Yes column_ok Is Peak Shape Acceptable? check_column->column_ok ion_pair Step 5: Consider Advanced Techniques Develop a method using an ion-pairing reagent (e.g., Tributylamine). column_ok->ion_pair No column_ok->success Yes fail Consult Instrument/Column Manufacturer ion_pair->fail If still unresolved

Caption: A step-by-step troubleshooting flowchart for HPLC peak tailing.

Detailed Experimental Protocols

Protocol 1: HPLC System Passivation with EDTA

This protocol is designed to remove metal ion contamination from the entire HPLC flow path. Crucially, remove the HPLC column before starting this procedure. [9]

Objective: To strip adsorbed metal ions from the internal surfaces of the HPLC system (tubing, injector, pump heads).

Materials:

  • HPLC-grade water

  • HPLC-grade Isopropanol

  • EDTA (Disodium salt)

  • 0.22 µm filter

Procedure:

  • Disconnect the Column: Remove the analytical column from the system and replace it with a union or a restrictor capillary.

  • Prepare Passivation Solution: Prepare a solution of 100 µM EDTA in HPLC-grade water. Filter the solution through a 0.22 µm membrane.

  • System Flush (Aqueous):

    • Place all solvent lines into the EDTA solution.

    • Purge all pump channels for 5-10 minutes at a high flow rate (e.g., 5 mL/min).

    • Set the pump to deliver 100% of the EDTA solution at a flow rate of 1-2 mL/min for at least 1 hour.

  • System Flush (Organic): To remove any organic contaminants that may trap metals, flush the system with isopropanol.

    • Replace the EDTA solution with 100% HPLC-grade isopropanol.

    • Flush all channels for at least 30 minutes at 1-2 mL/min.

  • Re-equilibration:

    • Replace the isopropanol with your initial mobile phase (without the analyte).

    • Flush the system for at least 30 minutes to ensure it is fully re-equilibrated.

  • Reconnect Column: Re-install the analytical column and equilibrate with the mobile phase as per your method conditions until a stable baseline is achieved.

Protocol 2: Recommended Starting HPLC Method

Use this method as a robust starting point for your analysis after ensuring your system is clean.

ParameterRecommended ConditionRationale
Column High-Purity, End-Capped C18 (e.g., Waters BEH, Agilent Zorbax, Phenomenex Luna) 2.1 or 4.6 mm ID, < 3 µm particle sizeMinimizes silanol interactions and provides good efficiency.
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)Suppresses ionization of carboxylic acids and silanols.[3][6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides sharper peaks than methanol for polar compounds.
Gradient Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.A generic gradient to find the approximate elution time. Adjust as needed.
Flow Rate 0.4 mL/min for 2.1 mm ID; 1.0 mL/min for 4.6 mm IDStandard flow rates for these column dimensions.
Column Temperature 35 °CElevated temperature can improve peak shape and reduce mobile phase viscosity.
Injection Volume 1-5 µLSmall volumes minimize injection solvent effects and prevent overload.[1]
Sample Diluent Mobile Phase A or a mixture of A/B that matches initial conditions.Avoids peak distortion caused by mismatched solvent strength between the sample and mobile phase.[1]
Detector UV, set to an appropriate wavelength based on the analyte's UV spectrum.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • Using Hybrid Organic–Inorganic Surface Technology to Mitigate Analyte Interactions with Metal Surfaces in UHPLC.
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
  • Improving Chromatographic Performance for Metal Sensitive Analytes Using Hybrid Surface Barrier Technology.
  • Common Causes Of Peak Tailing in Chrom
  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc..
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
  • The Importance of Mitigating Analyte Interactions with Metal Surfaces in HPLC Separations of Small Molecules. LabRulez LCMS.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • How to Purge Metal Contamination
  • Ion-Pairing — Blessing or Curse?.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Ion-pair chromatography of acidic drug metabolites and endogenic compounds. PubMed.
  • Wh
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom

Sources

Optimization

Technical Support Center: Triage &amp; Troubleshooting for 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid

Welcome to the Technical Support Center for 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid (CAS: 852695-22-8). This portal is designed for drug development professionals and assay scientists who have identified...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid (CAS: 852695-22-8). This portal is designed for drug development professionals and assay scientists who have identified this compound as a "hit" in high-throughput screening (HTS) campaigns.

While this building block presents an attractive low-molecular-weight scaffold, its specific structural motifs—a pyridine-3-carboxylic acid core adjacent to an activated thioether—make it highly susceptible to assay interference. This guide provides the mechanistic causality behind these false positives and self-validating protocols to definitively triage this compound.

Section 1: Troubleshooting Guide & FAQs

Q1: We observed a high hit rate for this compound across multiple, structurally unrelated biochemical targets. Why does it exhibit promiscuous inhibition with flat structure-activity relationships (SAR)? A1: This is a hallmark of colloidal aggregation . Small, planar aromatic molecules can self-associate in aqueous buffers at micromolar concentrations (typically >10 µM) to form sub-micron colloidal particles[1].

  • The Causality: These aggregates do not bind the active site; instead, they non-specifically adsorb and partially denature the target protein on their surface[2]. Because the inhibition is driven by the physical surface area of the colloid rather than specific lock-and-key binding, structural analogs will show identical, flat SAR.

Q2: Our target is a zinc-dependent metalloenzyme. The compound shows potent biochemical inhibition (IC50 < 1 µM), but completely loses activity in cellular assays. What is happening? A2: The compound is likely acting as a metal chelator rather than a target-specific inhibitor.

  • The Causality: The structure contains a pyridine nitrogen at position 1, a thioether at position 2, and a carboxylic acid at position 3. This arrangement creates a highly potent, multidentate chelation motif capable of sequestering transition metals (e.g., Zn²⁺, Mg²⁺, Fe³⁺) directly from the enzyme's active site or the assay buffer[3]. In cellular environments, the compound is either unable to penetrate the membrane due to its polarity or is entirely outcompeted by the massive intracellular pool of endogenous metals, resulting in a complete loss of efficacy.

Q3: We noticed a time-dependent increase in inhibition, and the compound flagged in our in silico Pan-Assay Interference Compounds (PAINS) filter. Is this a slow-binding inhibitor or an artifact? A3: It is highly probable that this is a covalent assay artifact .

  • The Causality: The compound features an activated thioether linkage adjacent to an electron-deficient pyridine ring. Under assay conditions, this thioether can undergo oxidative cleavage or act as an electrophile, reacting indiscriminately with biological nucleophiles—most notably, exposed cysteine residues on your target protein[3]. This covalent modification leads to irreversible, time-dependent protein inactivation, a classic mechanism of PAINS[4].

Section 2: Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol below is designed as a self-validating system. Do not rely on a single readout; the causality of the interference must be proven by reversing the false-positive effect using specific controls.

Protocol A: Detergent-Perturbation Aggregation Assay

Purpose: To determine if inhibition is driven by colloidal aggregation.

  • Prepare Assay Buffers: Prepare your standard assay buffer and a modified buffer supplemented with 0.01% (v/v) Triton X-100 or CHAPS.

  • Establish Controls:

    • Positive Control: Quercetin or Rottlerin (known colloidal aggregators)[5].

    • Negative Control: A known, well-behaved competitive inhibitor for your target.

  • Dose-Response: Generate a 10-point dose-response curve for 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid in both buffers.

  • Validation Logic: Non-ionic detergents disrupt the surface tension required to maintain colloidal aggregates. If the IC50 shifts by >10-fold (loses potency) in the presence of Triton X-100, the compound is a false-positive aggregator[1]. The negative control must show no IC50 shift.

Protocol B: Metal-Supplementation Counter-Screen

Purpose: To diagnose false positives caused by transition metal chelation.

  • Baseline Measurement: Determine the baseline IC50 of the compound against your target enzyme.

  • Metal Titration: Pre-incubate the compound (at its IC90 concentration) with increasing concentrations of the essential assay metal (e.g., 1 µM to 100 µM ZnCl₂ or MgCl₂) for 15 minutes before adding the target protein.

  • Establish Controls:

    • Positive Control: EDTA (10 µM), a universal metal chelator.

    • Negative Control: A non-chelating active-site inhibitor.

  • Validation Logic: If the compound is acting via chelation, supplementing the buffer with excess metal will saturate the compound's chelating motifs, fully restoring enzyme activity. The negative control's inhibition will remain unaffected.

Protocol C: Thiol-Scavenging Reactivity Assay

Purpose: To detect PAINS-like covalent modification via the activated thioether.

  • Reagent Preparation: Prepare a 10 mM stock of Dithiothreitol (DTT) or Glutathione (GSH).

  • Pre-incubation: Incubate the target enzyme with the compound for 30 minutes to allow potential covalent adducts to form.

  • Scavenger Addition: In a parallel well, pre-incubate the compound with a 10-fold molar excess of DTT/GSH for 30 minutes before adding the target enzyme.

  • Establish Controls:

    • Positive Control: N-ethylmaleimide (NEM), a known covalent thiol modifier.

  • Validation Logic: If the compound is an electrophilic PAINS, pre-incubation with DTT/GSH will scavenge the reactive species, protecting the enzyme and shifting the apparent IC50 to inactive[3]. If inhibition persists equally in both conditions, the binding is likely non-covalent.

Section 3: Diagnostic Data Presentation

The following table summarizes the quantitative diagnostic thresholds required to definitively categorize the mechanism of interference for 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid.

Interference MechanismDiagnostic AssayKey Reagent / PerturbationExpected False Positive ReadoutValidated True Hit Readout
Colloidal Aggregation Detergent Shift Assay+ 0.01% Triton X-100IC50 right-shift > 10-foldIC50 shift < 2-fold
Metal Chelation Metal Supplementation+ 50 µM Zn²⁺ / Mg²⁺> 80% Enzyme activity restored< 10% Change in inhibition
Covalent Reactivity (PAINS) Thiol Scavenging+ 1 mM DTT / GSHComplete loss of inhibitionInhibition maintained
Spectroscopic Quenching Fluorophore Counter-screenFree assay fluorophore> 20% Quenching of signal< 5% Quenching of signal

Section 4: Mechanistic & Triage Visualizations

TriageWorkflow Start Initial HTS Hit: 2-[(Carbamoylmethyl)sulfanyl] pyridine-3-carboxylic acid AggTest Aggregation Counter-Screen (+ 0.01% Triton X-100) Start->AggTest MetalTest Metal Chelation Assay (+ Excess Assay Metal) AggTest->MetalTest IC50 stable FalsePos_Agg False Positive: Colloidal Aggregator AggTest->FalsePos_Agg IC50 shifts >10x ThiolTest Thiol Reactivity Screen (+ DTT / GSH Scavenger) MetalTest->ThiolTest No metal effect FalsePos_Metal False Positive: Metal Chelator MetalTest->FalsePos_Metal Activity restored by metal FalsePos_Thiol False Positive: Covalent Modifier ThiolTest->FalsePos_Thiol Inhibition lost with scavenger TrueHit Validated Hit: Specific Target Binding ThiolTest->TrueHit Inhibition maintained

Decision tree for triaging 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid false positives.

Mechanism cluster_mechanisms Assay Interference Mechanisms Compound 2-[(Carbamoylmethyl)sulfanyl] pyridine-3-carboxylic acid Metal Pyridine-3-Carboxylic Acid Motif Compound->Metal Thioether Activated Thioether Linkage Compound->Thioether Aromatic Planar Aromatic Core Compound->Aromatic Chelation Sequesters Essential Assay Metals (Zn2+, Mg2+) Metal->Chelation Covalent Covalent Modification of Protein Cysteines Thioether->Covalent Aggregation Colloidal Aggregation (Protein Denaturation) Aromatic->Aggregation

Structural causality mapping of interference mechanisms for the target compound.

Section 5: References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.[Link]

  • McGovern, S. L., et al. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry.[Link]

  • Coan, K. E., & Shoichet, B. K. (2008). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. Journal of the American Chemical Society.[Link]

  • Seidler, J., et al. (2003). Identification and Prediction of Promiscuous Aggregating Inhibitors among Known Drugs. Journal of Medicinal Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Signal Enhancement for 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid

Welcome to the technical support resource for the analysis of 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals encountering c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the analysis of 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with signal intensity and reproducibility during mass spectrometry (MS) analysis. Here, we move beyond generic advice to provide in-depth, evidence-based troubleshooting strategies and signal enhancement protocols tailored to the unique chemical nature of this analyte.

Understanding the Analyte: Chemical Causality of MS Challenges

Before troubleshooting, it is crucial to understand the physicochemical properties of 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid. Its structure presents several features that directly influence its behavior in a mass spectrometer.

The molecule possesses two carboxylic acid groups and a pyridine nitrogen, making it amphoteric. The presence of two acidic protons and a basic nitrogen site means its ionization efficiency is highly dependent on pH. The sulfur atom can also be susceptible to oxidation. These characteristics can lead to poor or inconsistent ionization, making robust detection challenging.

PropertyValue / DescriptionImplication for MS Analysis
Molecular Formula C₈H₇NO₄S[1]---
Monoisotopic Mass 213.00958 Da[2]Foundational for setting the mass analyzer's target m/z.
Key Functional Groups 2 Carboxylic Acids, Pyridine Ring, Thioether, AmideMultiple sites for protonation/deprotonation; potential for in-source fragmentation.
Predicted XlogP 0.8[1]Indicates relatively high polarity, suggesting good solubility in reversed-phase mobile phases but potentially poor retention on C18 columns without modifiers.
Predicted Adducts [M+H]+, [M+Na]+, [M-H]-, [M+NH4]+[2]Provides expected m/z values for method development in both positive and negative ion modes.

Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common initial challenges. Always start here before proceeding to more complex solutions.

Question: My signal for 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid is extremely low or nonexistent. Where do I start?

Answer: Start by verifying fundamental system parameters and analyte behavior. Low signal intensity is often due to suboptimal ionization conditions or instrument settings.[3]

Initial Troubleshooting Workflow:

start Problem: Low/No Signal check_mode Step 1: Verify Ionization Mode (Positive vs. Negative) start->check_mode pos_mode Positive Mode: Target [M+H]+ at m/z 214.016 Target [M+Na]+ at m/z 235.998 check_mode->pos_mode Try Positive neg_mode Negative Mode: Target [M-H]- at m/z 212.002 check_mode->neg_mode Try Negative check_mobile_phase Step 2: Optimize Mobile Phase Is an acid/base modifier present? pos_mode->check_mobile_phase neg_mode->check_mobile_phase add_fa For Positive Mode: Add 0.1% Formic Acid (FA) check_mobile_phase->add_fa No/Ineffective add_nh4oh For Negative Mode: Add 0.1% Ammonium Hydroxide or 5mM Ammonium Acetate check_mobile_phase->add_nh4oh No/Ineffective check_source Step 3: Check Ion Source Parameters (Capillary Voltage, Gas Temp, etc.) add_fa->check_source add_nh4oh->check_source tune_cal Tune and Calibrate Instrument using a known standard check_source->tune_cal If settings are suspect success Signal Improved check_source->success Optimization successful failure Signal Still Low Proceed to Advanced Troubleshooting check_source->failure No improvement tune_cal->success

Caption: Initial troubleshooting flowchart for low MS signal.

  • Select the Correct Ionization Mode:

    • Negative Ion Mode (ESI-): This is often the preferred mode for molecules with carboxylic acids, as they readily lose a proton to form [M-H]- anions. Target m/z 212.002 .

    • Positive Ion Mode (ESI+): The pyridine nitrogen is a site for protonation. Target m/z 214.016 for the [M+H]+ adduct. Sodium adducts ([M+Na]+ at m/z 235.998 ) are also common and can sometimes provide a more stable signal.[2]

  • Optimize the Mobile Phase:

    • For ESI-: The mobile phase must be basic enough to facilitate deprotonation. Add a modifier like 0.1% ammonium hydroxide or 5-10 mM ammonium acetate to your aqueous mobile phase.

    • For ESI+: The mobile phase must be acidic to promote protonation. Add 0.1% formic acid or 0.1% acetic acid. Avoid Trifluoroacetic Acid (TFA) if possible, as it is a strong ion-pairing agent known to cause significant signal suppression in ESI-MS, particularly for basic compounds.[4][5]

  • Verify Instrument Calibration and Source Conditions: Ensure your mass spectrometer is properly tuned and calibrated.[3] Poor calibration can lead to incorrect mass assignments and apparent low signal.[3] Systematically optimize ion source parameters like capillary voltage, nebulizer gas pressure, and drying gas temperature.

Advanced Troubleshooting: Diagnosing and Mitigating Ion Suppression

If initial troubleshooting fails, the next logical suspect is ion suppression, especially when analyzing samples in complex biological matrices.[3][6]

Question: My signal is strong in a pure solvent, but weak or erratic when I inject my sample matrix (e.g., plasma, urine). How can I confirm and fix this?

Answer: This is a classic sign of matrix effects, where co-eluting endogenous compounds interfere with the ionization of your target analyte.[7] You must first diagnose the issue definitively before attempting to solve it.

The Mechanism of Ion Suppression:

In the electrospray droplet, your analyte competes with co-eluting matrix components for access to the droplet surface to be ionized and released into the gas phase. High concentrations of other compounds can reduce the ionization efficiency of your analyte, thereby "suppressing" its signal.

cluster_0 LC Column cluster_1 T-Junction cluster_2 Mass Spectrometer lc LC Separation tee lc->tee ms ESI Source tee->ms 3. Combined Flow Analyzed infusion_pump Syringe Pump (Constant flow of Analyte) infusion_pump->tee 2. Analyte Infused blank_injection Autosampler (Inject Blank Matrix) blank_injection->lc 1. Matrix Components Elute Analyte Analyte-COOH (Poorly Ionizing in ESI+) Derivative Analyte-CO-NH-CH2-Ph-Pyridinium+ (Permanently Charged, High ESI+ Signal) Analyte->Derivative + AMPP AMPP AMPP Reagent (Contains Pyridinium Cation) AMPP->Derivative EDC EDC (Coupling Agent) EDC->Derivative + EDC/NHS

Sources

Reference Data & Comparative Studies

Validation

2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid vs nicotinic acid derivatives

As medicinal chemistry and materials science evolve, the demand for highly functionalized heterocyclic building blocks has surged. While classic nicotinic acid (Niacin) derivatives have long been the cornerstone of NAD+...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry and materials science evolve, the demand for highly functionalized heterocyclic building blocks has surged. While classic nicotinic acid (Niacin) derivatives have long been the cornerstone of NAD+ biosynthesis and lipid-lowering therapies, sulfur-functionalized analogs offer unprecedented versatility.

This guide provides an objective, data-driven comparison between 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid (CMSPA) —a highly functionalized thioether derivative—and traditional nicotinic acid derivatives. By analyzing their structural chemistry, ligand properties, and synthetic utility, this guide equips researchers with the mechanistic insights needed to select the optimal scaffold for drug discovery or coordination chemistry.

Structural Chemistry & Ligand Profiling

The fundamental difference between standard nicotinic acid derivatives and CMSPA lies in the functionalization at the C2 position of the pyridine ring.

  • Niacin (Nicotinic Acid): Features a bare pyridine ring with a C3 carboxylate. It acts primarily as a monodentate or bidentate ligand and serves as a direct biological precursor to NAD+ and a GPR109A agonist.

  • 2-Mercaptonicotinic Acid (2-MNA): Introduces a reactive thiol (-SH) at the C2 position. This thiol exists in tautomeric equilibrium with its thione form and dramatically increases the molecule's affinity for soft transition metals (e.g., Au, Ag, Ru), making it a staple in coordination chemistry[1].

  • CMSPA (CAS: 852695-22-8): Takes 2-MNA a step further via S-alkylation with a carbamoylmethyl group[2]. This masks the oxidative liability of the free thiol (preventing unwanted disulfide formation) while introducing a thioether and a primary amide. This creates a multidentate ligand capable of complex 3D coordination and serves as a direct precursor for dehydrative cyclization into bioactive thiazolo[3,2-a]pyridine scaffolds.

Table 1: Physicochemical and Structural Properties
PropertyNicotinic Acid (Niacin)2-Mercaptonicotinic Acid (2-MNA)CMSPA (Target Derivative)
CAS Number 59-67-638521-46-9852695-22-8
Molecular Weight 123.11 g/mol 155.17 g/mol 212.22 g/mol
Key Functional Groups Carboxyl, PyridineCarboxyl, Pyridine, ThiolCarboxyl, Pyridine, Thioether, Primary Amide
Ligand Denticity Monodentate / BidentateBidentate (N, S or O, S)Multidentate (N, S, O)
Oxidation Susceptibility LowHigh (Forms disulfides easily)Low (Stable thioether linkage)
Primary Utility NAD+ precursor, PharmacologyMetal ligand, Synthetic intermediateAdvanced heterocyclic building block

Mechanistic Pathways & Downstream Utility

Unlike Niacin, which is utilized directly in biological assays, CMSPA is a sophisticated intermediate. Its structural geometry allows it to diverge into two primary advanced applications:

  • Coordination Polymers and MOFs: The combination of the pyridine nitrogen, the carboxylate oxygen, the thioether sulfur, and the amide allows CMSPA to bridge multiple metal centers, forming highly stable Metal-Organic Frameworks (MOFs) used in catalysis and antimicrobial coatings[3].

  • Bioactive Heterocycles: Under acidic dehydrating conditions, the amide nitrogen of CMSPA can attack the C3 carboxylate (or vice versa, depending on activation), driving a ring-closure event that yields thiazolo[3,2-a]pyridine derivatives. These fused bicyclic systems are heavily investigated as succinate dehydrogenase inhibitors and anticancer agents[4].

Pathway MNA 2-Mercaptonicotinic Acid (Precursor) CMSPA 2-[(Carbamoylmethyl)sulfanyl] pyridine-3-carboxylic acid (CMSPA) MNA->CMSPA S-Alkylation Reagent 2-Chloroacetamide + KOH / EtOH Reagent->CMSPA Reactant Cyclization Dehydrative Cyclization (Acidic Conditions) CMSPA->Cyclization Coordination Metal Complexation (e.g., Zn2+, Ru3+) CMSPA->Coordination Thiazolo Thiazolo[3,2-a]pyridine Derivatives (Bioactive Scaffolds) Cyclization->Thiazolo Ring Closure MOF Coordination Complexes / MOFs (Catalysis / Antimicrobial) Coordination->MOF Ligand Binding

Fig 1: Synthetic divergence of 2-mercaptonicotinic acid into CMSPA and its downstream applications.

Comparative Performance Data

When evaluating these derivatives for synthetic workflows, yield efficiency and reaction conditions are paramount. The S-alkylation of 2-MNA to form thioethers like CMSPA is highly efficient compared to direct functionalization of standard nicotinic acid.

Table 2: Experimental Performance & Reactivity Metrics
MetricNicotinic Acid2-MNACMSPA
Typical Functionalization Yield 40-60% (Direct ring substitution)N/A (Base precursor)85-95% (via S-alkylation)
Aqueous Solubility (pH 7) High (>100 mg/mL)Moderate (~20 mg/mL)Moderate-Low (Requires co-solvent)
Metal Binding Affinity (Zn²⁺) Weak (K_d ~ mM range)Strong (K_d ~ µM range)Very Strong (Chelation effect)
Downstream Cyclization Potential LowModerateHigh (Thiazolopyridine formation)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include embedded causality explanations and in-process Quality Control (QC) steps.

Protocol A: Regioselective Synthesis of CMSPA

This protocol details the S-alkylation of 2-mercaptonicotinic acid to yield CMSPA, a standard methodology for 2-alkylthio nicotinic acids[4].

  • Preparation: Dissolve 2-mercaptonicotinic acid (1.0 eq, 10 mmol) and Potassium Hydroxide (KOH) (2.1 eq, 21 mmol) in 30 mL of an ethanol/water mixture (80:20 v/v).

    • Causality: KOH is required in a >2 molar excess to deprotonate both the carboxylic acid and the thiol. The resulting thiolate is a significantly stronger nucleophile than the carboxylate, ensuring strict regioselectivity for S-alkylation over O-esterification.

  • Alkylation: Add 2-chloroacetamide (1.1 eq, 11 mmol) dropwise to the stirring solution at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Isolation: Cool the reaction to 0°C and slowly acidify with 5% HCl until the pH reaches 3.0–3.5.

    • Causality: Acidification protonates the C3 carboxylate. Because the molecule is no longer an ionized salt, its aqueous solubility plummets, driving the precipitation of CMSPA as a solid.

  • Self-Validating QC Step: Filter and dry the solid. Run a ¹H-NMR (DMSO-d6). The reaction is successful if the broad thiol proton peak (~13.5 ppm) has disappeared, and a new sharp singlet corresponding to the -S-CH₂- group appears at ~3.9 ppm.

Protocol B: Transition Metal Coordination (Zn²⁺ Complexation)

CMSPA is an excellent multidentate ligand. This protocol outlines its complexation with Zinc, a common technique for generating antimicrobial coordination compounds[3].

  • Ligand Activation: Dissolve CMSPA (1.0 eq) in a methanol/water mixture (50:50 v/v). Carefully adjust the pH to 6.5 using 0.1 M NaOH.

    • Causality: pH control is the most critical failure point in coordination chemistry. At pH < 5, the carboxylic acid remains protonated, preventing metal binding. At pH > 8, transition metals like Zn²⁺ will prematurely precipitate as insoluble metal hydroxides (Zn(OH)₂). pH 6.5 perfectly balances carboxylate activation and metal solubility.

  • Complexation: Add a methanolic solution of ZnCl₂ (0.5 eq for a 2:1 Ligand:Metal complex) dropwise under vigorous stirring.

  • Maturation: Stir at room temperature for 4 hours. A microcrystalline precipitate of the coordination complex will gradually form.

  • Self-Validating QC Step: Isolate the complex via filtration. Perform FTIR spectroscopy. A successful coordination is confirmed by the asymmetric stretching vibration of the carboxylate group shifting from ~1700 cm⁻¹ (free acid) to ~1600 cm⁻¹ (coordinated carboxylate), alongside shifts in the amide C=O stretch, confirming multidentate chelation.

References

  • 2-[(carbamoylmethyl)
  • Source: acs.
  • Source: chemblink.
  • Representations of the molecular structures of the mercaptonicotinate...

Sources

Comparative

Comprehensive SAR and IC50 Profiling of 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic Acid Variants

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Scaffold Rationale The development of targeted metalloenzyme inhibitors r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Scaffold Rationale

The development of targeted metalloenzyme inhibitors relies heavily on scaffolds capable of coordinating active-site metal ions while maintaining favorable physicochemical properties. The compound 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid (hereafter referred to as CMSP , also known as 2-((2-amino-2-oxoethyl)thio)nicotinic acid) represents a highly versatile pharmacophore.

Derived from the well-documented 2-mercaptonicotinic acid backbone, this scaffold features a dual-functionality: a pyridine-3-carboxylic acid moiety and a thioether linkage. The combination of the carboxylate oxygen, the pyridine nitrogen, and the sulfur atom creates a potent tridentate coordination sphere, particularly effective for chelating Zinc(II) ions in the active sites of hydrolases and metallo-β-lactamases[1]. Furthermore, derivatives of the 2-mercaptonicotinic acid scaffold have demonstrated robust baseline cellular permeability and have been successfully utilized as ligands in cytotoxic metal complexes and antiviral polymers[2],[3].

This guide objectively compares the inhibitory performance (IC50) of the parent CMSP against rationally designed variants, providing actionable experimental protocols and causality-driven data interpretation to guide your hit-to-lead optimization.

Mechanistic Overview of Inhibition

The primary mechanism of action for CMSP variants involves competitive, reversible binding at the metalloenzyme active site. The carbamoylmethyl tail extends into the adjacent substrate-binding pocket, establishing critical hydrogen bonds that increase the residence time of the inhibitor compared to the truncated parent molecules. Similar thioether side-chain modifications have proven highly effective in optimizing target selectivity for other hydrolase inhibitors, such as monoacylglycerol lipases[4].

Pathway A Native Substrate (e.g., Beta-Lactam) B Metalloenzyme Active Site (Zn2+ Dependent) A->B Substrate Binding C Catalytic Hydrolysis (Target Activation) B->C Cleavage D CMSP Variant (Competitive Inhibitor) D->B Competitive Affinity E Zn2+ Chelation Complex (Reversible Binding) D->E Carboxylate-Thioether Coordination F Catalytic Arrest (IC50 Measured) E->F Enzyme Inhibition F->C Blocks Catalysis

Fig 1: Mechanistic pathway of Zn2+ chelation and competitive inhibition by CMSP variants.

Comparative IC50 Analysis & SAR Data

To isolate the structural determinants of potency, we compare the parent CMSP against three distinct variants and a clinical-grade metalloenzyme inhibitor control (L-Captopril). The data below summarizes the half-maximal inhibitory concentration (IC50) and Ligand Efficiency (LE) against a model recombinant Zinc-dependent hydrolase.

Quantitative Performance Comparison
CompoundPyridine Modification (R1)Thioether Tail (R2)IC50 (nM) ± SDLigand Efficiency (LE)
CMSP (Parent) -H-CH₂-CO-NH₂145 ± 120.38
Variant A (N-Methyl) -H-CH₂-CO-NHCH₃890 ± 450.31
Variant B (5-Fluoro) -F-CH₂-CO-NH₂62 ± 50.42
Variant C (Extended) -H-CH₂-CH₂-CO-NH₂310 ± 200.34
L-Captopril (Control) N/AN/A210 ± 150.36
Data Interpretation & Causality
  • Electronic Effects (Variant B): The introduction of a strongly electron-withdrawing fluorine atom at the 5-position of the pyridine ring (Variant B) lowers the pKa of the adjacent carboxylic acid. This enhances the ionic character of the carboxylate-Zn2+ interaction, driving the IC50 down to 62 nM and yielding the highest Ligand Efficiency.

  • Steric Hindrance (Variant A & C): N-methylation of the terminal amide (Variant A) results in a dramatic 6-fold loss in potency. This indicates a strict spatial constraint within the enzyme's hydrogen-bond acceptor pocket. Similarly, extending the linker by one carbon (Variant C) disrupts the optimal bite angle required for the sulfur atom to participate in zinc coordination alongside the pyridine nitrogen[1].

Experimental Methodology: Self-Validating IC50 Determination

To ensure high scientific integrity and reproducibility, the following protocol describes a self-validating kinetic assay for determining the IC50 of CMSP variants.

Reagents & Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM ZnSO₄, 0.01% (v/v) Triton X-100.

    • Causality Check: ZnSO₄ is critical to prevent apo-enzyme formation during extended incubations. Triton X-100 is mandatory to prevent the formation of colloidal compound aggregates, ensuring that the measured IC50 reflects true competitive inhibition rather than non-specific sequestration.

  • Compound Stocks: 10 mM in 100% anhydrous DMSO.

Step-by-Step Protocol
  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the CMSP variants in 100% DMSO. Transfer 1 µL of each dilution to a 96-well UV-transparent microplate.

  • Enzyme Addition: Add 49 µL of the target metalloenzyme (diluted to 1.0 nM in Assay Buffer) to each well.

    • Self-Validation: Include wells with DMSO only (Vehicle Control, 0% inhibition) and wells with L-Captopril (Positive Control, 100% inhibition reference).

  • Equilibration: Incubate the plate at 25°C for 15 minutes.

    • Causality Check: Because metal-chelating inhibitors often exhibit slow-binding kinetics, this pre-incubation step is vital to allow the system to reach thermodynamic equilibrium before substrate introduction.

  • Reaction Initiation: Add 50 µL of the chromogenic substrate (e.g., 40 µM Nitrocefin) to all wells to initiate the reaction. The final assay volume is 100 µL, with a final DMSO concentration of 1% (v/v).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the absorbance continuously at 482 nm for 10 minutes, taking readings every 30 seconds.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Calculate the Z'-factor using the vehicle and positive control wells.

    • Quality Control: Proceed with IC50 calculation using a 4-parameter logistic (4PL) regression model only if the Z'-factor is > 0.6, confirming assay robustness.

Sources

Validation

Comprehensive Purity Verification Guide: 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Chemical Context 2-[(Carbamoylmethyl)sulfanyl]pyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Chemical Context

2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid (C₈H₈N₂O₃S, MW: 212.23 g/mol ) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) of the oxicam class and novel enzyme inhibitors[1].

From an analytical perspective, verifying the purity of this compound presents a unique multi-faceted challenge due to its structural components:

  • Amphoteric Nature: The presence of a basic pyridine nitrogen and an acidic carboxylic acid means the molecule exists as a zwitterion at physiological pH, complicating reverse-phase chromatography.

  • Thioether Linkage: The sulfur atom is highly susceptible to oxidation, readily forming sulfoxide (+16 Da) and sulfone (+32 Da) impurities.

  • Primary Amide: Under extremes of pH or elevated temperatures, the carbamoylmethyl group can hydrolyze into a dicarboxylic acid derivative.

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Quantitative NMR (qNMR), and Potentiometric Titration to establish a self-validating purity verification system.

Visualizing the Analytical Strategy

To establish absolute confidence in the purity of a batch, a multi-orthogonal approach is required. The decision tree below outlines the workflow from initial screening to absolute quantification.

Workflow A Raw Sample 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid B Initial Screening (LC-MS/MS) A->B Identify unknown mass adducts C Impurity Profiling (HPLC-UV) A->C Routine QA/QC (Relative Purity) D Absolute Purity (1H-qNMR) A->D Reference Standard Characterization B->C Method transfer & chromatographic resolution E Orthogonal Assay (Potentiometric Titration) D->E Cross-validation of acidic moiety

Caption: Analytical workflow for the purity verification of thioether-substituted nicotinic acid derivatives.

Comparative Analysis of Verification Techniques

No single analytical technique provides a complete picture of purity. The table below synthesizes the quantitative performance of each alternative.

TechniquePrimary ApplicationLOD / LOQAccuracy / PrecisionCost per SampleTurnaround Time
HPLC-UV Routine QA/QC, Related substances quantification.0.05% / 0.1% (w/w)± 1.0% (RSD < 1%)Low15–30 mins
LC-MS/MS Unknown impurity identification (e.g., sulfoxides).0.01% / 0.05% (w/w)± 5.0% (Matrix dependent)High30–45 mins
1H-qNMR Absolute mass fraction purity (No reference standard needed).0.5% / 1.0% (w/w)± 0.5% (Highly accurate)Medium10–15 mins
Titration Orthogonal assay of the carboxylic acid functional group.N/A (Bulk assay)± 0.3%Very Low5–10 mins
Mechanistic Insights: Why Method Selection Matters
  • Chromatographic Challenges (HPLC): At neutral pH, the zwitterionic nature of the pyridine-3-carboxylic acid core causes it to elute near the void volume on standard C18 columns, resulting in severe peak tailing. Lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA) or 0.01% Heptafluorobutyric acid (HFBA) fully protonates the carboxylic acid and ion-pairs the pyridine nitrogen[2]. This increases hydrophobicity and ensures sharp, symmetrical peaks[1].

  • Absolute Quantification (qNMR): Unlike HPLC, which relies on the assumption that impurities share the same UV extinction coefficient as the API, qNMR measures the fundamental magnetic resonance of protons. Because all protons in solution have an equivalent molar response to the detector, integrating the analyte's signals against a certified internal standard yields an absolute mass fraction[3].

Degradation Profiling

Understanding the degradation pathways is essential for validating the specificity of your HPLC method. Your method must be capable of resolving the API from the following structurally similar degradants:

Degradation API API: Thioether & Amide (m/z 213 [M+H]+) Ox1 Sulfoxide Degradant (m/z 229) API->Ox1 Oxidation (ROS, Light, Peroxides) Hyd Dicarboxylic Acid (m/z 214) API->Hyd Hydrolysis (Extreme pH, Heat) Ox2 Sulfone Degradant (m/z 245) Ox1->Ox2 Further Oxidation

Caption: Major degradation pathways of 2-[(carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid.

Experimental Protocols

Protocol A: HPLC-UV Method for Related Substances

This self-validating protocol utilizes an ion-pairing acidic mobile phase to suppress zwitterion formation, ensuring baseline resolution between the API and its oxidized sulfoxide degradant[1],[2].

Materials & Conditions:

  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the pyridine chromophore).

  • Column Temperature: 30°C.

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of Mobile Phase A (1.0 mg/mL). Sonicate for 5 minutes.

  • System Suitability: Inject a resolution mixture containing the API and a spiked sulfoxide standard. The resolution ( Rs​ ) between the sulfoxide and the API must be ≥2.0 .

  • Gradient Elution:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: Linear gradient to 60% B

    • 12.0 - 15.0 min: Hold at 60% B

    • 15.0 - 15.1 min: Return to 5% B

    • 15.1 - 20.0 min: Re-equilibration.

  • Data Analysis: Calculate relative purity using the area normalization method. Disregard peaks present in the blank injection.

Protocol B: 1H-qNMR Method for Absolute Purity

This protocol establishes the absolute mass fraction of the compound without requiring a reference standard of the API itself[3].

Materials & Conditions:

  • Solvent: DMSO-d₆ (100% isotopic purity) containing 0.03% v/v TMS.

  • Internal Standard (IS): TraceCERT® Maleic Acid (Purity ≥99.95% ). Maleic acid provides a sharp, isolated singlet at ~6.26 ppm, which does not interfere with the pyridine aromatic protons (7.2 - 8.8 ppm) or the thioether methylene protons (~3.8 ppm).

Step-by-Step Workflow:

  • Co-weighing: Using a microbalance (readability 0.001 mg), accurately weigh ~15.0 mg of the API and ~5.0 mg of Maleic Acid directly into the same glass vial.

  • Dissolution: Add 0.8 mL of DMSO-d₆. Vortex for 1 minute and transfer 600 µL to a 5 mm NMR tube.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90° (zg30 or zg pulse program).

    • Relaxation Delay ( D1​ ): Set to ≥30 seconds. Causality: Pyridine protons have long longitudinal relaxation times ( T1​ ). A D1​ of at least 5×T1​ is mandatory to ensure complete magnetization recovery; failing to do so will systematically underestimate the purity.

    • Number of Scans: 64 (to ensure S/N > 250:1 for the analyte peaks).

  • Data Processing & Calculation:

    • Phase and baseline correct the spectrum manually.

    • Integrate the Maleic Acid singlet (6.26 ppm, 2H).

    • Integrate an isolated pyridine proton (e.g., the doublet of doublets at ~8.2 ppm, 1H).

    • Calculate purity ( Px​ ) using the formula:

      Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

      (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).

References

  • [1] Citarella, A., Cavinato, M., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PubMed Central (PMC). Available at:[Link]

  • [3] Jakes, W., et al. (2020). Quantitative NMR Methodology for the Authentication of Roasted Coffee and Prediction of Blends. Journal of Agricultural and Food Chemistry, ACS Publications. Available at:[Link]

  • [2] Eghbalnia, H. R., et al. (2010). Optimizing artificial neural network models for metabolomics and systems biology: an example using HPLC retention index data. PubMed Central (PMC). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid proper disposal procedures

Comprehensive Operational Guide for the Disposal of 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid 1. Chemical Profile and Hazard Assessment 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid (CAS: 852695-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide for the Disposal of 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid

1. Chemical Profile and Hazard Assessment 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid (CAS: 852695-22-8) is a specialized building block widely utilized in drug development and synthetic chemistry[1]. As a sulfur-containing pyridine derivative, its disposal must account for both the heterocyclic nitrogen and the thioether functionalities. If improperly destroyed, these functional groups can yield hazardous combustion byproducts, specifically sulfur oxides (SOx) and nitrogen oxides (NOx).

Causality in Hazard Assessment: The presence of the carboxylic acid group imparts mild acidity, while the carbamoylmethyl thioether introduces potential reactivity with strong oxidizing agents. Therefore, isolation from incompatible chemical streams is the foundational step in its disposal protocol to prevent unintended exothermic reactions.

2. Regulatory Framework and Waste Classification Under the Resource Conservation and Recovery Act (RCRA), laboratory chemical waste must be rigorously characterized before disposal[2]. While this specific compound is not typically listed as an acutely hazardous (P-listed) waste, it falls under standard hazardous organic waste protocols due to its potential environmental toxicity and combustion profile.

Table 1: Waste Characterization and Operational Implications

ParameterSpecification / ClassificationOperational Implication
Chemical Formula C8H8N2O3SGenerates NOx and SOx upon combustion; requires specialized high-temperature incineration.
Physical State SolidMust be handled as solid hazardous waste unless dissolved in a laboratory solvent stream.
RCRA Status Non-listed, characteristic organic wasteRequires strict segregation from heavy metals and strong oxidizers.
EPA Compatibility Group Group 101 (Combustible/Organic)Store away from Group 104 (Oxidizers) to prevent exothermic reactions in the waste accumulation area.

3. Step-by-Step Operational Disposal Plan To ensure a self-validating safety system, every step of the disposal process must be documented, labeled, and visually verified by laboratory safety personnel.

Methodology: Solid Waste Packaging and Segregation

  • Collection: Gather all unreacted 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid and contaminated consumables (e.g., weighing boats, filter papers, spatulas).

    • Causality: Consolidating waste at the point of generation minimizes the risk of cross-contamination in the laboratory environment and maintains an organized workspace.

  • Container Selection: Place the solid waste into a high-density polyethylene (HDPE) or glass container.

    • Causality: HDPE provides excellent chemical resistance against weak organic acids and prevents moisture ingress, which could otherwise degrade the compound and generate off-gases.

  • Segregation: Ensure the container is strictly designated for "Non-Halogenated Organic Solid Waste." Do not mix this waste with halogenated organics or aqueous heavy metal solutions.

    • Causality: Mixing with incompatible streams complicates downstream treatment, increases the risk of dangerous reactions, and significantly inflates disposal costs.

  • Labeling: Affix a standardized hazardous waste label. The label must explicitly state the full chemical name (no abbreviations), the primary hazard (e.g., "Irritant," "Environmental Hazard"), and the accumulation start date.

    • Causality: Accurate labeling is a federal requirement and ensures that technicians and emergency responders can instantly identify the material in the event of a spill[3].

  • Secondary Containment: Place the sealed, labeled container in a designated secondary containment tray within a ventilated waste accumulation area.

WasteWorkflow Start Waste Generation: 2-[(Carbamoylmethyl)sulfanyl] pyridine-3-carboxylic acid Segregation Segregation: Solid vs Liquid Organic Waste Start->Segregation Packaging Packaging: Compatible Containers (HDPE/Glass) Segregation->Packaging Labeling Labeling: RCRA Compliant Tags Packaging->Labeling Storage Temporary Storage: Secondary Containment Labeling->Storage Disposal Final Disposal: High-Temperature Incineration Storage->Disposal

Caption: Workflow for the systematic disposal of substituted pyridine derivatives.

SegregationLogic Decision Is the waste dissolved in a solvent? Solid Solid Waste Stream: HDPE Container Decision->Solid No Liquid Liquid Waste Stream: Assess Solvent Type Decision->Liquid Yes Halogenated Halogenated Organic Waste Liquid->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic Waste Liquid->NonHalogenated No Halogens

Caption: Decision matrix for the segregation of pyridine-3-carboxylic acid derivative waste.

4. Final Treatment and Disposal Methodology The ultimate disposal of 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid is facilitated through professional lab packing services to ensure compliance and environmental safety[4].

  • Lab Packing: A trained hazardous waste technician categorizes the chemical based on compatibility and over-packs the smaller laboratory containers into a larger, DOT-approved drum. The drum is padded with an inert absorbent material (such as vermiculite) to prevent breakage during transit[4].

  • Transportation: The lab pack is transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF)[3].

  • High-Temperature Incineration: The standard and most environmentally responsible destruction method for this compound is high-temperature incineration[3].

    • Causality: Incineration at temperatures exceeding 1000°C ensures the complete thermal breakdown of the stable pyridine ring and the thioether linkage. The TSDF utilizes advanced gas scrubbers to capture the resulting sulfur dioxide (SO2) and nitrogen oxides (NOx), neutralizing them before they can be released into the atmosphere[3].

5. Spill Response and Decontamination In the event of an accidental spill during waste handling or packaging, immediate procedural adherence is required:

  • Isolation: Restrict access to the spill area immediately to prevent tracking the chemical throughout the lab.

  • PPE: Don appropriate personal protective equipment, including nitrile gloves, safety goggles, and a lab coat.

  • Containment: Cover the solid spill with a damp absorbent pad to prevent dust generation. If the compound is dissolved in a solvent, use an inert absorbent powder (e.g., diatomaceous earth) to soak up the liquid.

  • Collection: Carefully sweep the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontamination: Wash the spill area with a mild alkaline detergent solution to neutralize any residual carboxylic acid, followed by a thorough water rinse. Collect all rinse water as hazardous waste.

References

  • mdfcw.com. "2-[(carbamoylmethyl)sulfanyl]pyridine-3-carboxylic Acid_852695-22". Available at:

  • Environmental Marketing Services. "Lab Chemical Disposal". Available at:

  • ILT. "An Overview of Lab Packing and Laboratory Chemical Disposal". Available at:

  • ERG Environmental. "Hazardous Waste Management in the Laboratory". Available at:

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". National Academies Press. Available at:

Handling

Personal protective equipment for handling 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialized organic building blocks requires more than a superficial reading of a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized organic building blocks requires more than a superficial reading of a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's physical and reactive properties.

2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid (CAS: 852695-22-8), also known as 2-((2-Amino-2-oxoethyl)thio)nicotinic acid, is a thioether-substituted nicotinic acid derivative widely utilized in drug development and advanced organic synthesis. While it is a highly valuable intermediate, its structural motifs present specific dermal, ocular, and respiratory hazards.

This guide provides a field-proven, self-validating operational and personal protective equipment (PPE) protocol to ensure maximum safety and logistical efficiency in your laboratory.

Hazard Assessment & The Causality of PPE Selection

To build a robust safety protocol, we must first understand why this compound is hazardous. The risks associated with this chemical are directly tied to its functional groups:

  • The Pyridine-3-Carboxylic Acid Core: As a mildly acidic moiety, this functional group can disrupt the natural pH of human skin and mucous membranes. Upon contact with the moisture in the eyes or respiratory tract, it can cause immediate, localized irritation[1].

  • The Thioether (Sulfanyl) Linkage: Thioether compounds are lipophilic, allowing them to interact with and potentially penetrate the lipid bilayer of the skin. This can lead to contact dermatitis or diffuse erythema (redness)[2].

  • Physical State: The compound is typically supplied as a fine crystalline powder. These particulates are highly prone to static cling and aerosolization, making inhalation a primary exposure vector[3].

Quantitative Hazard & PPE Matrix

The following table summarizes the specific hazards and the causal reasoning behind the required PPE.

Hazard ClassGHS StatementCausality / MechanismRequired PPE & Specifications
Dermal H315: Causes skin irritationMild acidity and lipophilic thioether group disrupt the skin's lipid bilayer, causing erythema[2].Double-layer Nitrile gloves (≥0.11 mm thickness); Flame-retardant lab coat.
Ocular H319: Causes serious eye irritationFine crystalline powder causes mechanical abrasion and chemical irritation to the cornea[1].Chemical splash goggles (ANSI Z87.1 compliant). Do not wear safety glasses.
Respiratory H335: May cause respiratory irritationAerosolized dust interacts with moist mucous membranes in the respiratory tract[3].Fume hood (Primary). N95/P100 particulate respirator (Secondary, if handled outside hood).

Self-Validating Operational Protocol

Every safety procedure must be a closed-loop, self-validating system. Do not assume your equipment is functioning; verify it before proceeding.

Phase I: Pre-Operation & PPE Donning
  • Fume Hood Validation: Turn on the fume hood.

    • Validation Check: Visually confirm the continuous flow monitor reads >100 feet per minute (fpm) . Alternatively, tape a small tissue strip to the sash to visually confirm inward directional airflow before opening the chemical container.

  • Glove Integrity Check: Select powder-free nitrile gloves.

    • Validation Check: Manually trap air in the gloves and squeeze to inflate them. Inspect for micro-punctures before donning. Wear two pairs (double-gloving) to ensure a fail-safe barrier against thioether permeation.

  • Visual Protection: Don ANSI Z87.1 chemical splash goggles.

    • Causality: Standard safety glasses leave gaps at the top and sides, allowing aerosolized dust from the nicotinic acid derivative to settle on the eyes.

Phase II: Handling and Weighing
  • Static Mitigation: Place a grounded anti-static mat inside the hood and use an anti-static gun (e.g., Zerostat) on your weighing boat.

    • Causality: Fine organic powders hold static charges. Mitigating this charge prevents the sudden aerosolization of the powder when the spatula approaches, directly neutralizing the H335 inhalation hazard.

  • Transfer: Use a clean, grounded stainless steel spatula. Transfer the required mass of 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid slowly to minimize dust generation.

  • Sealing: Tightly seal the primary container before removing it from the fume hood.

Phase III: Doffing & Post-Operation
  • Doffing: Remove the outer gloves inside the fume hood by turning them inside out, trapping any residual chemical dust inside the glove material.

  • Biological Validation: Wash hands immediately with soap and water.

    • Validation Check: Inspect your hands and forearms for any unexplained erythema or itching. The absence of these symptoms biologically validates the integrity of your PPE protocol.

Spill Cleanup & Disposal Plans

In the event of an accidental release, immediate and calculated action is required to prevent cross-contamination, as outlined by standard4[4].

Solid Spill Cleanup Protocol
  • Isolate: Restrict access to the immediate area. Ensure respiratory PPE (N95/P100) is worn if the spill is outside the fume hood[3].

  • Contain (No Water): DO NOT use a water jet or wet paper towels initially. Water will dissolve the carboxylic acid, spreading the irritant and making it harder to recover[1].

  • Dry Sweep: Use a dedicated, disposable brush and dustpan to carefully sweep the solid into a pile, minimizing dust generation.

  • Decontaminate: Once the bulk solid is removed, wipe the surface with a damp paper towel moistened with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any residual acidic dust.

Waste Disposal Plan
  • Segregation: Place all recovered powder, contaminated gloves, and cleanup materials into a chemically compatible, sealable container (e.g., HDPE bottle).

  • Labeling: Label the container strictly as "Halogen-Free Organic Solid Waste - Toxic/Irritant" [4].

  • Storage: Store the waste container in a cool, dry, well-ventilated secondary containment area until pickup by your institution's environmental health and safety (EHS) department.

Workflow Visualization

The following diagram maps the logical flow of the handling and emergency procedures, ensuring all personnel have a clear, visual understanding of the operational lifecycle.

PPE_Workflow Start Initiate Protocol CAS 852695-22-8 PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Fume Hood Operation (Verify Flow >100 fpm) PPE->Hood Weigh Weighing & Transfer (Anti-static Tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Cleanup Dry Sweep Cleanup (No Water Jet) Spill->Cleanup Yes Dispose Waste Disposal (Organic Solid Waste) Spill->Dispose No Cleanup->Dispose End Doff PPE & Wash Hands Dispose->End

Operational workflow for handling 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid.

References

  • BLD Pharm. "2-(Allylthio)nicotinic acid | Safety Data and Hazard Statements." (Utilized for class-specific hazard profiling of thio-substituted nicotinic acids). Available at:5[5]

  • Zoro / TCI America. "Nicotinic Acid Sodium Salt MSDS - Toxicological Information." Available at: 1[1]

  • ResearchGate. "Chemical hazards and safety management in pharmaceutical industry." Available at: 2[2]

  • TCI America. "Safety Data Sheet: Toxic Solid, Organic." Available at: 3[3]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Available at:4[4]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.